1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone
Description
The compound 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone features a phenothiazine core linked to a 1,3,4-thiadiazole ring via a sulfanyl-ethanone bridge. Phenothiazines are heterocyclic systems with a sulfur and nitrogen atom in their structure, widely studied for their pharmacological properties, including antipsychotic and antimicrobial activities . This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid architecture .
Properties
Molecular Formula |
C19H16N4OS3 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C19H16N4OS3/c1-2-11-20-18-21-22-19(27-18)25-12-17(24)23-13-7-3-5-9-15(13)26-16-10-6-4-8-14(16)23/h2-10H,1,11-12H2,(H,20,21) |
InChI Key |
ODZIKYBCIHPNET-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=C(S1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Synthesis of the Thiadiazole Moiety: The thiadiazole ring is often prepared by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Linking the Two Moieties: The phenothiazine and thiadiazole units are linked via a sulfanyl bridge, which can be achieved through nucleophilic substitution reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole moiety or the phenothiazine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenothiazine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Research Findings
- Structural Flexibility: The ethanone bridge allows modular substitution, enabling tuning of electronic and steric properties .
- Synthetic Challenges : Bulky substituents (e.g., imidazo-thiadiazole in ) reduce yields, necessitating optimized conditions .
Biological Activity
The compound 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is a novel derivative that combines the pharmacological properties of phenothiazine and thiadiazole. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Characteristics
The compound's molecular formula is with a molecular weight of 457.57 g/mol. The structure features a phenothiazine core linked to a thiadiazole moiety through a sulfanyl group, which is essential for its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 457.57 g/mol |
| Molecular Formula | C24 H19 N5 O S2 |
| LogP | 4.359 |
| Polar Surface Area | 47.02 Ų |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound is primarily attributed to the following mechanisms:
- Antimicrobial Activity : The thiadiazole ring enhances the compound's ability to inhibit microbial growth. Studies have shown that derivatives of thiadiazole exhibit significant antibacterial and antifungal properties due to their ability to disrupt cellular functions.
- Anticancer Properties : Compounds containing phenothiazine have been noted for their anticancer effects, likely due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Neuroprotective Effects : Phenothiazine derivatives have been studied for their neuroprotective properties, particularly in conditions such as Alzheimer's disease, by inhibiting acetylcholinesterase (AChE) activity.
Antimicrobial Activity
A study conducted by Parikh et al. (2020) evaluated various thiadiazole derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to our target compound showed promising activity against resistant strains of TB, suggesting potential applications in treating multidrug-resistant infections .
Anticancer Activity
Research published in MDPI highlighted the anticancer potential of phenothiazine derivatives. A specific derivative demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms . This suggests that our compound could be further investigated for its anticancer properties.
Neuroprotective Effects
In a study focusing on AChE inhibition, compounds similar to our target exhibited substantial inhibition rates compared to standard drugs like donepezil. This finding indicates that our compound may also possess neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
